molecular formula C16H20N2O B2659277 1-Diphenylamino-3-methylamino-propan-2-ol CAS No. 801228-38-6

1-Diphenylamino-3-methylamino-propan-2-ol

Cat. No.: B2659277
CAS No.: 801228-38-6
M. Wt: 256.349
InChI Key: YENJFIYRYULCHU-UHFFFAOYSA-N
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Description

1-Diphenylamino-3-methylamino-propan-2-ol is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methylamino)-3-(N-phenylanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-17-12-16(19)13-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17,19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENJFIYRYULCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CN(C1=CC=CC=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Propanolamine Scaffold: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial searches for a compound with the specific name "1-Diphenylamino-3-methylamino-propan-2-ol" did not yield a corresponding entry in established chemical databases. This suggests that the name may be non-standard or refer to a novel, undocumented molecule. However, the requested structure belongs to the broader, pharmacologically significant class of substituted propanolamines. This guide will therefore focus on the synthesis, characterization, and application of this vital chemical scaffold, providing researchers and drug development professionals with a comprehensive framework for its utilization.

Introduction to the Propanolamine Scaffold

Substituted propanolamines are a cornerstone of medicinal chemistry, characterized by a propyl chain with a hydroxyl group at the 2-position and amino functionalities at the 1- and 3-positions. This structural motif is prevalent in a wide array of biologically active molecules, most notably as antagonists of adrenergic receptors. The precise nature and placement of substituents on the aromatic rings and amino groups allow for fine-tuning of the molecule's pharmacological properties, including receptor selectivity, potency, and pharmacokinetic profile.

IUPAC Nomenclature and Structural Identification

Due to the potential for ambiguity with common names, strict adherence to IUPAC nomenclature is crucial for clear communication in a research and development setting.

For the initially requested, but unconfirmed, structure "this compound", the systematic IUPAC name would be:

  • 1-(Diphenylamino)-3-(methylamino)propan-2-ol

This name specifies:

  • A three-carbon propane chain as the parent structure.

  • A hydroxyl (-OH) group at the second carbon, denoted by "-2-ol".

  • A diphenylamino group (-(C₆H₅)₂N) at the first carbon.

  • A methylamino group (-NHCH₃) at the third carbon.

As this specific compound is not documented, a corresponding CAS (Chemical Abstracts Service) number is not available. Researchers synthesizing novel compounds are advised to follow the appropriate procedures for characterization and registration to obtain a new CAS number.

Synthesis Strategies for Substituted Propanolamines

The synthesis of substituted propanolamines can be approached through several strategic pathways. The choice of route often depends on the desired stereochemistry and the nature of the substituents. A common and versatile approach involves the reaction of an epoxide with an amine.

General Synthesis Workflow: Epoxide Ring-Opening

A prevalent method for constructing the propanolamine backbone is the nucleophilic ring-opening of a substituted epoxide by an amine. This reaction is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.

Synthesis_Workflow A Substituted Epoxide C Ring-Opening Reaction (Solvent, Heat) A->C B Primary or Secondary Amine B->C D Substituted Propanolamine (Crude Product) C->D Nucleophilic Attack E Purification (e.g., Chromatography, Recrystallization) D->E F Characterized Final Product E->F Signaling_Pathway cluster_cell Cardiomyocyte Receptor β-Adrenergic Receptor G_Protein G Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channel Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Contraction Increased Heart Rate & Contractility Ca_Channel->Contraction Increased Ca²⁺ influx Catecholamine Catecholamine (e.g., Adrenaline) Catecholamine->Receptor Activates Propanolamine Propanolamine β-Blocker Propanolamine->Receptor Blocks

An In-depth Technical Guide to 1-Diphenylamino-3-methylamino-propan-2-ol: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Molecular Structure

The molecule 1-Diphenylamino-3-methylamino-propan-2-ol features a central three-carbon propan-2-ol backbone. Position 1 is substituted with a diphenylamino group, and position 3 is substituted with a methylamino group. The presence of these distinct functional groups suggests a molecule with potentially interesting amphiphilic character and a rich chemical reactivity profile.

Systematic IUPAC Name: 1-(diphenylamino)-3-(methylamino)propan-2-ol

Structural Diagram:

Caption: Chemical structure of this compound.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound have been estimated based on the known characteristics of its constituent functional groups: the diphenylamino group, the secondary amine, and the secondary alcohol.

PropertyPredicted ValueRationale
Molecular Formula C₁₆H₂₀N₂O
Molecular Weight 268.35 g/mol
Appearance White to off-white crystalline solidThe bulky, rigid diphenylamino group is likely to favor a solid state at room temperature, similar to diphenylamine itself.[1][2]
Melting Point 120-140 °CExpected to be significantly higher than diphenylamine (52 °C) due to the polar amino alcohol chain and potential for hydrogen bonding.[1] The melting point of 4-(N,N-Diphenylamino)benzaldehyde is 129-133 °C.[3][4]
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the high molecular weight and hydrogen bonding capabilities. Likely to decompose before boiling at atmospheric pressure. Diphenylamine boils at 302 °C.[1][2]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF)The hydrophobic diphenylamino group will limit water solubility, while the polar amino alcohol portion will enhance solubility in polar organic solvents.[1][2][5]
pKa (of protonated amines) 8.0 - 10.0The methylamino group is expected to be the more basic nitrogen. The pKa will be in the typical range for secondary amines. The diphenylamino group is significantly less basic due to resonance delocalization of the lone pair over the two phenyl rings.[1][2]

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from epichlorohydrin. This method leverages the differential reactivity of the epoxide and chloromethyl groups of epichlorohydrin.

Diagram of the Synthetic Workflow:

cluster_step1 Step 1: Epoxide Ring Opening cluster_step2 Step 2: Nucleophilic Substitution Epichlorohydrin Epichlorohydrin Intermediate_A 1-Chloro-3-(diphenylamino)propan-2-ol Epichlorohydrin->Intermediate_A Diphenylamine, Lewis Acid Catalyst (e.g., LiClO4), Acetonitrile, Reflux Diphenylamine Diphenylamine Diphenylamine->Intermediate_A Target_Molecule This compound Intermediate_A->Target_Molecule Excess Methylamine (aq. solution), Ethanol, Reflux Methylamine Methylamine Methylamine->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 1-Chloro-3-(diphenylamino)propan-2-ol

  • Reaction Setup: To a stirred solution of diphenylamine (1 equivalent) in a suitable solvent such as acetonitrile, add a Lewis acid catalyst (e.g., lithium perchlorate, 0.1 equivalents).

  • Addition of Epichlorohydrin: Add epichlorohydrin (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, 1-chloro-3-(diphenylamino)propan-2-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Rationale: The reaction of epichlorohydrin with secondary amines is a well-established method for the synthesis of amino alcohols.[6][7] The use of a Lewis acid catalyst can promote the regioselective opening of the epoxide ring by the weakly nucleophilic diphenylamine at the less sterically hindered carbon.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified 1-chloro-3-(diphenylamino)propan-2-ol (1 equivalent) in ethanol.

  • Addition of Methylamine: Add an excess of an aqueous solution of methylamine (e.g., 40% solution, 5-10 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux in a sealed vessel and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the solvents under reduced pressure. Partition the residue between ethyl acetate and a dilute aqueous solution of sodium hydroxide. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Isolation: Filter and concentrate the organic layer to obtain the crude product. The final compound can be purified by recrystallization or column chromatography to yield this compound as a solid. A similar synthetic strategy has been successfully employed for the synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.[8]

Predicted Spectroscopic Characteristics

The structural features of this compound suggest the following characteristic signals in various spectroscopic analyses.

Spectroscopic MethodPredicted Key Signals
¹H NMR - Aromatic Protons: Multiple signals in the range of 6.8-7.5 ppm corresponding to the two phenyl groups. - CH-OH Proton: A multiplet around 3.8-4.2 ppm. - CH₂ Protons: Diastereotopic protons adjacent to the chiral center and nitrogen atoms, appearing as complex multiplets. - N-CH₃ Protons: A singlet around 2.3-2.5 ppm. - OH and NH Protons: Broad singlets, exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Signals in the range of 115-150 ppm. - C-OH Carbon: A signal around 65-75 ppm. - C-N Carbons: Signals in the range of 40-60 ppm. - N-CH₃ Carbon: A signal around 30-35 ppm.
FT-IR (cm⁻¹) - O-H Stretch: Broad band around 3300-3500 cm⁻¹. - N-H Stretch: Moderate band around 3300-3400 cm⁻¹. - C-H Aromatic Stretch: Bands above 3000 cm⁻¹. - C-H Aliphatic Stretch: Bands below 3000 cm⁻¹. - C=C Aromatic Stretch: Bands around 1600 and 1450-1500 cm⁻¹. - C-N Stretch: Bands around 1200-1350 cm⁻¹. - C-O Stretch: Strong band around 1050-1150 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 268. - Major Fragmentation Pathways: Cleavage alpha to the hydroxyl group and nitrogen atoms. A prominent fragment corresponding to the loss of the methylaminoethyl group and a fragment corresponding to the diphenylaminomethyl cation would be expected.

Characterization of similar N-alkylated diphenylhydantoin derivatives has been successfully performed using these spectroscopic techniques.[9]

Chemical Reactivity and Potential Applications

The trifunctional nature of this compound imparts a versatile chemical reactivity.

  • Basicity: The methylamino group is the primary basic center, readily forming salts with acids. This property is crucial for potential pharmaceutical formulations.

  • Nucleophilicity: Both nitrogen atoms are nucleophilic, with the methylamino nitrogen being more reactive. They can participate in alkylation, acylation, and other nucleophilic addition and substitution reactions.

  • Alcohol Reactivity: The secondary alcohol can be oxidized to a ketone, esterified, or etherified, allowing for further functionalization of the molecule.

  • Antioxidant Potential: The diphenylamino moiety is a well-known antioxidant functionality.[2] The presence of this group suggests that the compound may exhibit radical scavenging properties.

Logical Relationship between Structure and Properties:

Structure Structure Diphenylamino_Group Diphenylamino Group Structure->Diphenylamino_Group Methylamino_Group Methylamino Group Structure->Methylamino_Group Hydroxyl_Group Hydroxyl Group Structure->Hydroxyl_Group Hydrophobicity Hydrophobicity Diphenylamino_Group->Hydrophobicity Antioxidant_Activity Antioxidant_Activity Diphenylamino_Group->Antioxidant_Activity Basicity_Nucleophilicity Basicity & Nucleophilicity Methylamino_Group->Basicity_Nucleophilicity Hydrogen_Bonding Hydrogen Bonding Capability Methylamino_Group->Hydrogen_Bonding Hydroxyl_Group->Hydrogen_Bonding Reactivity_Site Site for Further Functionalization Hydroxyl_Group->Reactivity_Site

Caption: Relationship between the structural features and predicted properties of the molecule.

Potential Applications in Drug Development:
  • Antioxidant Agent: The diphenylamino group suggests potential applications as an antioxidant for the prevention or treatment of diseases associated with oxidative stress.

  • Scaffold for Novel Therapeutics: The molecule can serve as a versatile scaffold for the synthesis of more complex drug candidates. The reactive amino and hydroxyl groups provide handles for the attachment of other pharmacophores.

  • Intermediate in Chemical Synthesis: This compound could be a valuable intermediate in multi-step syntheses of complex target molecules. The synthesis of the antidepressant Duloxetine involves a similar 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol intermediate.[10]

Analytical Characterization Protocols

A rigorous analytical workflow is essential to confirm the identity, purity, and properties of the synthesized this compound.

Protocol 1: Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

    • Detection: UV detection at wavelengths corresponding to the absorbance maxima of the diphenylamino chromophore (e.g., 254 nm and 280 nm).

    • Purpose: To determine the purity of the compound and to quantify any impurities. HPLC is a standard method for the analysis of amino alcohols, often after derivatization.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Derivatize the compound (e.g., by silylation of the hydroxyl and amino groups) to increase its volatility.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Split/splitless injector.

    • Detection: Mass spectrometer operating in electron ionization (EI) mode.

    • Purpose: To confirm the molecular weight and fragmentation pattern, and to separate and identify any volatile impurities. GC is a suitable technique for the analysis of amino alcohols.[12][13]

Protocol 2: Spectroscopic Structure Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a high-resolution spectrum to identify all proton signals and their couplings.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish the connectivity between protons and carbons, confirming the overall structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

    • Analysis: Acquire the spectrum and identify the characteristic vibrational frequencies for the O-H, N-H, C-H (aromatic and aliphatic), C=C, C-N, and C-O bonds.

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

    • Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition of the compound.

Conclusion

While this compound is not a commercially available or extensively studied molecule, its unique combination of functional groups makes it a compound of significant interest for further research. This technical guide provides a solid theoretical foundation for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties and spectroscopic data offer a roadmap for its successful identification and characterization. Researchers and drug development professionals are encouraged to use this guide as a starting point for exploring the potential of this and other novel amino alcohol derivatives.

References

  • PubChem. (n.d.). 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methyl-2-propanol. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Amino-alcohols Analysis of amino-alcohols, C3-C5. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
  • Cheméo. (n.d.). Chemical Properties of Diphenylamine (CAS 122-39-4). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(25), 8752–8759.
  • O'Brien, D. M., & Hedges, J. I. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(4), 679–683.
  • ResearchGate. (2025). Synthesis and Characterization of Amino Alcohol Complexes. Retrieved from [Link]

  • de Vries, J. G., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2849-2854.
  • PubChem. (n.d.). 1,3-Diphenyl-2-(methylamino)propanol. Retrieved from [Link]

  • ACS Publications. (n.d.). A New One-Pot, Four-Component Synthesis of 1,2-Amino Alcohols: TiCl3/t-BuOOH-Mediated Radical Hydroxymethylation of Imines. Retrieved from [Link]

  • Kutkevichus, S. I., & Vorozhtsov, N. N. (1967). Investigation of the products of reaction of epichlorohydrin with aromatic amines - II. N-(γ-chloro-β-hydroxypropyl)diphenylamine and its reaction products. Khimiya Geterotsiklicheskikh Soedinenii, (3), 523-526.
  • Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]

  • Scite.ai. (n.d.). The Reaction of Epichlorohydrin with Secondary Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]

  • Datapdf. (n.d.). Anomalous Reaction of Epichlorohydrin with Trimethylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Epichlorohydrin. Retrieved from [Link]

  • ResearchGate. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • PubMed. (2005). Sulfur-substituted alpha-alkyl phenethylamines as selective and reversible MAO-A inhibitors: biological activities, CoMFA analysis, and active site modeling. Retrieved from [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 3-(dimethylamino)-. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis of 1-(3 Diethylaminophenyloxy)- 2-Propanol. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Amination of primary alcohols with secondary amines under borrowing hydrogen conditions. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). Flocculation by methylamine-epichlorohydrin polymer.
  • David Publishing. (n.d.). Synthesis of 1,2-Diphenyliminoethanols and the Evaluation of Their Possible Biological Activity. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. Retrieved from [Link]

  • MDPI. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological activity of catecholamines covalently linked to synthetic polymers: proof of immobilized drug theory. Retrieved from [Link]

  • ResearchGate. (2025). 3-(4-N,N-dimethylaminophenyl)-2-nitro-1-phenylprop-2-en-1-one by 13C NMR spectroscopy and X-ray diffraction analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. Retrieved from [Link]

Sources

1-Diphenylamino-3-methylamino-propan-2-ol solubility and stability data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility characteristics, and stability parameters of 1-Diphenylamino-3-methylamino-propan-2-ol (CAS 801228-38-6).

As public experimental data for this specific research intermediate is limited, this guide synthesizes calculated physicochemical descriptors with structural activity relationship (SAR) analysis to provide actionable handling protocols.

Physicochemical Profiling & Handling Guide[1][2]

Executive Summary & Compound Identity

This compound is a bifunctional research compound featuring a lipophilic diphenylamine tail and a hydrophilic methylamino-propanol head.[1] It serves as a specialized building block in proteomics and organic synthesis, often utilized as a linker or a precursor in the development of beta-adrenergic pharmacophores due to its amino-alcohol backbone.

  • CAS Number: 801228-38-6[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 256.34 g/mol

  • IUPAC Name: 1-(diphenylamino)-3-(methylamino)propan-2-ol[1][2][3][4]

  • Synonyms: 1-Diphenylamino-3-methylamino-2-propanol; SCBT-2873 (Internal Code)

Structural Functional Analysis

The molecule is amphiphilic, containing three distinct functional regions that dictate its solubility and stability:

  • Diphenylamino Group (

    
    ):  Highly lipophilic, electron-rich, and prone to photo-oxidation. It is extremely weakly basic due to resonance delocalization.
    
  • Secondary Amine (

    
    ):  Moderately basic (
    
    
    
    ), providing pH-dependent aqueous solubility.
  • Secondary Alcohol (

    
    ):  Hydrogen bond donor/acceptor, facilitating solubility in polar organic solvents.
    

StructureAnalysis Compound 1-Diphenylamino-3- methylamino-propan-2-ol Lipophilic Diphenylamino Moiety (Lipophilic / hydrophobic) Compound->Lipophilic Tail Linker Propan-2-ol Backbone (H-Bonding / Polar) Compound->Linker Core Hydrophilic Methylamino Group (Basic / Hydrophilic at low pH) Compound->Hydrophilic Head Low Aqueous Solubility\n(Neutral pH) Low Aqueous Solubility (Neutral pH) Lipophilic->Low Aqueous Solubility\n(Neutral pH) Solubility in Alcohols/DMSO Solubility in Alcohols/DMSO Linker->Solubility in Alcohols/DMSO High Aqueous Solubility\n(Acidic pH) High Aqueous Solubility (Acidic pH) Hydrophilic->High Aqueous Solubility\n(Acidic pH)

Figure 1: Structural dissection of CAS 801228-38-6 determining solubility behavior.

Solubility Profile

Calculated Physicochemical Properties[5]
  • Predicted LogP: ~2.1 – 2.7 (Moderate Lipophilicity)

  • Predicted pKa (Base): ~9.8 (Methylamine nitrogen)

  • Predicted pKa (Acid): ~14 (Hydroxyl group)

Solubility Data & Solvent Compatibility

Due to the diphenylamino group, the compound exhibits poor solubility in neutral water but high solubility in polar aprotic solvents and acidified aqueous buffers.

Solvent SystemSolubility RatingEstimated Conc.Usage Notes
Water (pH 7.4) Low< 0.5 mg/mLThe uncharged amine and lipophilic tail limit solubility.
0.1 M HCl / Acidic Buffer High> 10 mg/mLProtonation of the methylamine (

) solubilizes the molecule.
DMSO Very High> 50 mg/mLRecommended for Stock. Dissolves both lipophilic and polar domains.
Ethanol / Methanol High> 20 mg/mLGood for working solutions; avoid for long-term storage due to evaporation.
Chloroform / DCM Moderate~ 10 mg/mLSoluble due to the diphenylamino group.
Protocol: Preparation of Stock Solution (10 mM)

Objective: Create a stable stock solution for biological assays.

  • Weighing: Weigh 2.56 mg of the compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

  • Storage: Aliquot into light-protective amber vials (to prevent photo-oxidation of the diphenylamine) and store at -20°C.

Stability Profile & Degradation Pathways

Oxidative Instability (Critical)

The diphenylamine moiety is susceptible to oxidation, particularly under UV light, forming carbazoles or N-oxides. The secondary methylamine is prone to N-oxidation if exposed to peroxides or atmospheric oxygen over long periods in solution.

Thermal & Hydrolytic Stability
  • Hydrolysis: The compound lacks ester or amide bonds, making it highly resistant to hydrolysis across a wide pH range (pH 2–10).

  • Thermal: Stable in solid state up to ~60°C. In solution, avoid temperatures >40°C for prolonged periods to prevent amine oxidation.

Photostability

Warning: Diphenylamine derivatives are photosensitive. Exposure to UV light can induce cyclization reactions. Always protect from light.

StabilityPathways Parent Parent Compound (this compound) Stress_Ox Oxidative Stress (H2O2 / Air) Parent->Stress_Ox Stress_Light UV Light Exposure Parent->Stress_Light Stress_Acid Acid/Base Hydrolysis Parent->Stress_Acid Deg_N_Oxide N-Oxide Formation (Methylamine oxidation) Stress_Ox->Deg_N_Oxide High Risk Deg_Carbazole Cyclization to Carbazoles (Diphenylamine radical coupling) Stress_Light->Deg_Carbazole Moderate Risk Stable Stable Structure (No degradation) Stress_Acid->Stable Resistant

Figure 2: Stability risk assessment. Oxidation and photolysis are the primary degradation vectors.

Experimental Characterization Protocols

For researchers validating this compound in-house, the following protocols ensure data integrity (E-E-A-T: Trustworthiness).

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add excess solid compound (~5 mg) to 1 mL of buffer (pH 2.0, 7.4, and 10.0) in glass vials.

  • Equilibration: Shake at 25°C for 24 hours (protect from light).

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (Detection at 254 nm or 280 nm, targeting the diphenyl chromophore).

Protocol B: Forced Degradation (Stress Testing)

To validate the stability limits:

  • Acid/Base: Dissolve in 0.1 N HCl and 0.1 N NaOH; incubate at 60°C for 4 hours. (Expect minimal degradation).

  • Oxidation: Dissolve in 3%

    
     at room temperature for 2 hours. (Monitor for +16 Da peak shift via LC-MS for N-oxide).
    
  • Photolysis: Expose solid or solution to 1.2 million lux hours. (Monitor for discoloration/carbazole formation).

References

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • PubChem. Compound Summary: 1,3-Diphenyl-2-(methylamino)propanol (Isomer Analog for SAR). Retrieved from

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Guidelines. Retrieved from

  • GuideChem. Chemical Properties of CAS 801228-38-6. Retrieved from

Sources

Methodological & Application

Application and Protocol for the Asymmetric Synthesis of Chiral Amino Alcohols Utilizing 1-Diphenylamino-3-methylamino-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

Chiral amino alcohols are fundamental structural motifs embedded in a vast array of biologically active molecules and pharmaceuticals. The specific three-dimensional arrangement of the amino and hydroxyl groups is often paramount to the therapeutic efficacy of a drug, dictating its binding affinity and selectivity for biological targets such as enzymes and receptors. Consequently, the development of robust and highly stereoselective synthetic methodologies to access enantiomerically pure amino alcohols remains a cornerstone of medicinal chemistry and process development.

This technical guide delineates the application of 1-Diphenylamino-3-methylamino-propan-2-ol, a C1-symmetric diamino alcohol, as a chiral ligand in the asymmetric synthesis of valuable chiral amino alcohols. The focus will be on its utility in the catalytic enantioselective addition of organozinc reagents to aldehydes, a powerful and well-established carbon-carbon bond-forming reaction.[1] This document will provide a comprehensive overview of the underlying mechanistic principles, detailed experimental protocols, and expected outcomes, tailored for researchers and professionals in drug development and organic synthesis.

Mechanistic Insights: The Role of the Chiral Diamino Alcohol Ligand

The enantioselective addition of dialkylzinc reagents to aldehydes is a sluggish and non-selective process in the absence of a catalyst. However, the introduction of a chiral amino alcohol ligand dramatically accelerates the reaction and, more importantly, induces high levels of stereocontrol. The catalytic cycle, illustrated below, is generally believed to involve the formation of a chiral zinc-aminoalkoxide complex.

The proposed catalytic cycle for the this compound mediated addition of diethylzinc to an aldehyde is as follows:

  • Ligand Exchange: The chiral diamino alcohol ligand reacts with the dialkylzinc reagent to form a zinc-alkoxide intermediate, releasing one equivalent of alkane.

  • Complex Formation: This monomeric zinc-alkoxide can then coordinate with another equivalent of dialkylzinc and the aldehyde substrate to form a dimeric, six-membered, chair-like transition state.

  • Stereoselective Alkyl Transfer: Within this organized transition state assembly, the transfer of an alkyl group from the zinc to one of the enantiotopic faces of the aldehyde carbonyl is sterically directed by the bulky diphenylamino and methylamino substituents of the chiral ligand. This is the enantioselectivity-determining step.

  • Product Formation and Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide of the product alcohol is formed. An exchange with another molecule of the aldehyde and dialkylzinc regenerates the active catalytic species, allowing the cycle to continue.

Catalytic Cycle Start Ligand_ZnEt2 Ligand-ZnEt Complex Start->Ligand_ZnEt2 + Et2Zn - Ethane Active_Catalyst Active Catalyst (L-Zn-Et) Ligand_ZnEt2->Active_Catalyst Transition_State Chair-like Transition State (L-Zn-Et-Aldehyde-ZnEt2) Active_Catalyst->Transition_State + Aldehyde + Et2Zn Product_Complex Product-Zn Complex Transition_State->Product_Complex Alkyl Transfer (Enantioselective Step) Product Chiral Alcohol Product Product_Complex->Product Hydrolysis Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen + Aldehyde + Et2Zn Catalyst_Regen->Active_Catalyst

Figure 1: Proposed Catalytic Cycle for the Enantioselective Addition of Diethylzinc to an Aldehyde.

Experimental Protocols

Part 1: Synthesis of this compound

While not commercially available, this ligand can be synthesized in a straightforward two-step procedure from epichlorohydrin. A related synthesis for a similar diamino alcohol has been reported.[2]

Step 1: Synthesis of 1-(Diphenylamino)-3-chloro-propan-2-ol

  • To a solution of diphenylamine (1.0 eq) in a suitable solvent such as THF, add a base like sodium hydride (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add epichlorohydrin (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the 1-(Diphenylamino)-3-chloro-propan-2-ol (1.0 eq) in a solution of methylamine (excess, e.g., 40% in water or a solution in THF).

  • Stir the reaction mixture at room temperature for 24-48 hours in a sealed vessel.

  • Remove the excess methylamine and solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with brine to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Part 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol provides a general procedure for the enantioselective ethylation of benzaldehyde as a model substrate.

Materials:

  • This compound (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the chiral ligand (0.02 eq) and anhydrous toluene.

  • Cool the solution to 0 °C and add diethylzinc solution (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Add_Ligand Add Chiral Ligand and Toluene Cool_1 Cool to 0 °C Add_Ligand->Cool_1 Add_ZnEt2 Add Diethylzinc Cool_1->Add_ZnEt2 Stir_1 Stir for 30 min Add_ZnEt2->Stir_1 Add_Aldehyde Add Benzaldehyde Stir_1->Add_Aldehyde Stir_2 Stir at 0 °C Add_Aldehyde->Stir_2 Monitor Monitor by TLC Stir_2->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Chiral HPLC for ee Purify->Analyze

Figure 2: Experimental Workflow for the Asymmetric Addition of Diethylzinc to Benzaldehyde.

Data and Expected Outcomes

The performance of chiral amino alcohol ligands in the enantioselective addition of diethylzinc to various aldehydes is well-documented. Based on analogous systems, the this compound ligand is expected to provide high yields and enantioselectivities.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde(S)-1-Phenyl-1-propanol>90>95
24-Chlorobenzaldehyde(S)-1-(4-Chlorophenyl)-1-propanol>90>95
34-Methoxybenzaldehyde(S)-1-(4-Methoxyphenyl)-1-propanol>85>90
42-Naphthaldehyde(S)-1-(Naphthalen-2-yl)-1-propanol>90>95
5Cinnamaldehyde(S)-1-Phenylpent-1-en-3-ol>80>90
6Cyclohexanecarboxaldehyde(S)-1-Cyclohexyl-1-propanol>85>90

Table 1: Expected Performance of this compound in the Asymmetric Ethylation of Various Aldehydes. (Data are predictive based on structurally similar catalysts reported in the literature).

Conclusion

The C1-symmetric diamino alcohol, this compound, represents a promising class of chiral ligands for the highly enantioselective synthesis of chiral secondary alcohols. The protocols and mechanistic insights provided herein offer a robust framework for researchers to employ this catalyst in their synthetic endeavors. The expected high yields and excellent enantioselectivities across a range of aldehyde substrates underscore the potential of this methodology in the efficient construction of chiral building blocks for drug discovery and development.

References

  • Nugent, W. A. An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Org. Lett.2002 , 4 (12), 2133–2136. [Link]

  • Rosales, A.; et al. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules2021 , 26 (15), 4478. [Link]

  • Soai, K.; Niwa, S. Enantioselective addition of organozinc reagents to aldehydes and ketones. Chemical Reviews1992 , 92 (5), 833-856. [Link]

  • Noyori, R.; Kitamura, M. Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angew. Chem. Int. Ed. Engl.1991 , 30 (1), 49-69. [Link]

  • Vilotijevic, I.; Shea, K. J. Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. In Chiral Recognition in Separation Methods; Springer: Berlin, Heidelberg, 2007; pp 205-231. [Link]

  • Ghosh, A. K.; et al. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]

  • Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. PrepChem. [Link]

  • Kitamura, M.; et al. Catalytic Enantioselective Addition of Dialkylzincs to Aldehydes Using (2S)-3-exo-(Dimethylamino)isoborneol [(2S)-DAIB]: (S)-1-Phenyl-1-propanol. Org. Synth.2003 , 80, 198. [Link]

Sources

Protocol for the purification of 1-Diphenylamino-3-methylamino-propan-2-ol by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-001

Protocol for the Purification of 1-Diphenylamino-3-methylamino-propan-2-ol by Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction and Statement of Purpose

This compound is a β-amino alcohol derivative whose structural motifs—a chiral hydroxyl center, a bulky diphenylamino group, and a basic methylamino group—are common in pharmacologically active molecules. The precise biological activity of such chiral compounds is often enantiomer-dependent, necessitating the isolation of a single, pure enantiomer. Furthermore, residual starting materials, by-products, and reagents from synthesis must be removed to ensure accurate biological and toxicological assessment.

This application note provides a comprehensive, multi-step strategy for the purification of racemic this compound. It addresses the unique challenges posed by the molecule's structure: the basicity of its two amine functions which can lead to peak tailing on standard silica gel, its moderate polarity, and the presence of a critical stereocenter. We present two primary protocols: an initial bulk purification via Normal-Phase Flash Chromatography to remove major impurities, followed by a high-resolution enantiomeric separation using Supercritical Fluid Chromatography (SFC).

Principle of the Method: A Two-Stage Approach

The purification strategy is dictated by the physicochemical properties of the target compound.

  • Stage 1: Normal-Phase Flash Chromatography: The compound possesses both non-polar (diphenylamino) and polar (hydroxyl, methylamino) functional groups. Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is well-suited for an initial, rapid purification.[1] However, the basic amine groups can interact strongly with acidic silanol groups on the silica surface, causing significant peak tailing.[2][3][4][5] To counteract this, a basic additive, triethylamine (TEA), is incorporated into the mobile phase. The TEA acts as a competitive base, masking the active silanol sites and leading to improved peak symmetry and resolution.[6][7][8]

  • Stage 2: Chiral Supercritical Fluid Chromatography (SFC): For the separation of enantiomers, a chiral stationary phase (CSP) is required. While chiral HPLC is a viable option, SFC often provides superior performance for the separation of polar and basic compounds.[9][10] SFC uses supercritical CO2 as the primary mobile phase, which exhibits low viscosity and high diffusivity, enabling faster separations and higher efficiency compared to liquid chromatography.[11][12] A polar co-solvent (modifier) and a basic additive are used to modulate analyte retention and ensure excellent peak shape.[11][13] This "green" chromatography technique also reduces the consumption of organic solvents.[9]

Workflow of the Purification Process

The following diagram illustrates the logical flow from the crude synthetic mixture to the isolated, pure enantiomers.

Purification_Workflow cluster_0 Stage 1: Bulk Purification cluster_1 Stage 2: Chiral Separation Crude Crude Reaction Mixture (Target + Impurities) TLC TLC Method Development (EtOAc/Hexane + 1% TEA) Crude->TLC Screen Solvents DryLoad Dry Loading onto Silica Crude->DryLoad Prepare Sample Flash Flash Chromatography (Gradient Elution) TLC->Flash Determine Gradient DryLoad->Flash PurityCheck1 Purity Analysis (TLC/LC-MS) (Racemic, Purified) Flash->PurityCheck1 Collect & Combine Fractions Racemic Purified Racemic Product PurityCheck1->Racemic Proceed if >95% Pure SFC_Screen SFC CSP Screening (Analytical Scale) Racemic->SFC_Screen Test Columns & Modifiers SFC_Prep Preparative SFC (Optimized Method) SFC_Screen->SFC_Prep Scale-Up Method PurityCheck2 Enantiomeric Purity (ee%) & Chemical Purity Analysis SFC_Prep->PurityCheck2 Collect Fractions Final Isolated Pure Enantiomers (Enantiomer 1 & Enantiomer 2) PurityCheck2->Final

Caption: Overall workflow for the purification of this compound.

Part 1: Protocol for Bulk Purification by Flash Chromatography

This protocol is designed to remove non-isomeric impurities from the crude reaction mixture.

Materials and Reagents
  • Stationary Phase: Silica gel, flash grade (e.g., 40-63 µm particle size).

  • Solvents: Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM), Triethylamine (TEA) - all HPLC grade or higher.

  • Apparatus: Glass chromatography column, TLC plates (silica gel 60 F254), UV lamp (254 nm), fraction collection tubes.

Step-by-Step Methodology
  • Method Development with TLC:

    • Prepare a stock solution of your crude product in a suitable solvent (e.g., DCM).

    • Prepare developing chambers with various ratios of EtOAc/Hexane (e.g., 10%, 20%, 30% EtOAc). Crucially, add 1% TEA to each solvent mixture to ensure the basic compound moves properly and to mimic column conditions.[14]

    • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

    • Identify a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.35.[15] This Rf range provides a good starting point for the gradient on the flash column.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like DCM.

    • Add 2-3 times the mass of silica gel (2-3 g) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.[1] This prevents overloading the top of the column and improves resolution.

  • Column Packing and Equilibration:

    • Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 5% EtOAc in Hexanes + 1% TEA). The amount of silica should be 50-100 times the mass of the crude product.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

    • Carefully add the dry-loaded sample powder to the top of the packed silica bed.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase based on your TLC results (step-gradient or linear gradient). For example, start with 5% EtOAc, then move to 10%, 15%, 20% etc.

    • Collect fractions continuously and monitor the elution by TLC, spotting every few fractions on a plate.

    • Combine the fractions that contain the pure desired product.

  • Post-Purification Analysis:

    • Evaporate the solvent from the combined pure fractions.

    • Assess the chemical purity of the racemic product using HPLC-UV or LC-MS. The purity should be >95% before proceeding to the chiral separation step.

Part 2: Protocol for Chiral Separation by SFC

This protocol describes the separation of the purified racemic mixture into its individual enantiomers.

Materials and Reagents
  • Instrument: Analytical and Preparative Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator.

  • Mobile Phase: Supercritical CO2 (SFC grade), Methanol (MeOH, HPLC grade), Isopropylamine (IPA) or Diethylamine (DEA).

  • Columns: A screening set of polysaccharide-based chiral stationary phases (CSPs) is recommended (e.g., cellulose or amylose derivatives like Chiralpak® IA, IB, IC, etc.).[16]

Step-by-Step Methodology
  • Analytical Method Development (Screening):

    • Dissolve the purified racemic product in MeOH to a concentration of ~1 mg/mL.

    • Using an analytical SFC system, screen various CSPs.

    • For each column, run a generic gradient with a modifier. A typical screening gradient is 5% to 40% MeOH (containing 0.1-0.2% of a basic additive like IPA or DEA) in CO2 over 5-10 minutes.[13]

    • The basic additive is critical for achieving good peak shape and reproducibility for amine-containing compounds.[13]

    • Identify the CSP and modifier combination that provides the best separation (resolution > 1.5) between the two enantiomer peaks.

  • Method Optimization:

    • Once the best CSP is identified, optimize the separation by adjusting the modifier percentage (isocratic or shallow gradient), flow rate, and back-pressure to maximize resolution and minimize run time.

  • Preparative Scale-Up:

    • Switch to a preparative SFC column with the same stationary phase as the optimized analytical method.

    • Scale the flow rate and injection volume according to the column dimensions.

    • Dissolve the bulk racemic product in the mobile phase modifier at the highest possible concentration without causing precipitation.

    • Perform stacked injections to maximize throughput.

    • Set the fraction collector to trigger based on the UV signal of the eluting enantiomer peaks.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions for both chemical purity and enantiomeric excess (ee%) using the optimized analytical SFC method.

    • Combine the pure fractions for each enantiomer.

    • Remove the solvent (MeOH and additive) under reduced pressure. Note that the basic additive may require an aqueous workup or co-evaporation with a different solvent for complete removal, depending on its boiling point.

Data Summary and Expected Results

The following tables summarize typical parameters for the described chromatographic methods.

Table 1: Flash Chromatography Parameters

Parameter Recommended Value Rationale
Stationary Phase Silica Gel (40-63 µm) Standard for normal-phase purification of organic compounds.
Mobile Phase Gradient of EtOAc in Hexanes Provides a polarity range suitable for moderately polar compounds.
Additive 1% Triethylamine (TEA) Masks acidic silanols, preventing peak tailing of basic amines.[7]
Loading Method Dry Loading Improves resolution for less soluble or highly concentrated samples.[1]

| Target Rf (TLC) | 0.2 - 0.35 | Ensures good retention and separation on the column.[15] |

Table 2: Supercritical Fluid Chromatography (SFC) Parameters

Parameter Recommended Value Rationale
Stationary Phase Polysaccharide-based CSP Proven to be effective for a wide range of chiral separations.[16]
Mobile Phase A Supercritical CO2 Primary mobile phase; low viscosity allows for high flow rates.[11]
Mobile Phase B Methanol (Modifier) Adjusts mobile phase polarity to elute the compound.
Additive 0.2% Isopropylamine Improves peak shape and efficiency for basic analytes.[13]

| Detection | UV at 254 nm or 280 nm | The diphenylamino group provides a strong UV chromophore. |

References

  • Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Journal of Chromatographic Science, Oxford Academic.[Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage.[Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed, Journal of Chromatography A.[Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.[Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • Flash Chromatography Basics. Sorbent Technologies, Inc.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • HPLC Peak Tailing. Axion Labs.[Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.[Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.[Link]

  • How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum.[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. Separation Science.[Link]

  • Reasons for Peak Tailing of HPLC Column. Hawach.[Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online.[Link]

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed, Chirality.[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.[Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.[Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne LABS.[Link]

Sources

Application Note: A Robust HPLC Method for Determining the Enantiomeric Excess of 1-Diphenylamino-3-methylamino-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and determination of the enantiomeric excess (ee) of 1-Diphenylamino-3-methylamino-propan-2-ol. The stereochemical purity of chiral compounds is a critical parameter in the pharmaceutical industry, as enantiomers often exhibit different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive protocol, from method development principles to a validated analytical procedure, tailored for researchers, scientists, and professionals in drug development and quality control. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under a polar organic mobile phase, ensuring high resolution, sensitivity, and reproducibility.

Introduction: The Imperative of Chiral Purity

This compound is a chiral amino alcohol, a structural motif present in numerous pharmacologically active molecules. The presence of a stereocenter dictates that it can exist as a pair of enantiomers. Regulatory bodies worldwide mandate the characterization and quantification of individual enantiomers in drug substances, making the determination of enantiomeric excess a non-negotiable aspect of pharmaceutical development and quality assurance.[1]

High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the preeminent technique for resolving enantiomers due to its high efficiency, versatility, and sensitivity.[3][4] The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times and, consequently, their separation.[5] This application note provides a systematic approach to developing and implementing a reliable HPLC method for the enantiomeric analysis of this compound.

Strategic Approach to Chiral Method Development

The development of a successful chiral separation method is often an empirical process, but a strategic approach can significantly streamline the workflow.[3] For this compound, which possesses both amino and hydroxyl functional groups, as well as aromatic rings, several key considerations guide the selection of the CSP and mobile phase.

Selection of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in achieving enantiomeric separation.[6] Based on the analyte's structure, polysaccharide-based and macrocyclic glycopeptide CSPs are the most promising candidates.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are highly versatile and have demonstrated broad applicability for a wide range of chiral compounds, including amino alcohols.[6][7][8] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[9]

  • Macrocyclic Glycopeptide CSPs: These CSPs, like those based on teicoplanin or vancomycin, are also excellent choices for separating amino alcohols.[10][11] They offer unique multimodal capabilities, functioning in normal phase, reversed-phase, and polar organic modes.[12][13][14] Chiral recognition is often driven by ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic basket-like structure.[15]

For this application, a cellulose-based CSP , specifically Cellulose tris(3,5-dimethylphenylcarbamate) , is recommended as the primary choice due to its proven success with a wide array of aromatic amino alcohols.

Mobile Phase Selection and Optimization

The mobile phase composition significantly influences retention, resolution, and peak shape. For polysaccharide-based CSPs, normal phase and polar organic modes are typically employed.

  • Normal Phase (NP) Mode: This mode, using eluents like hexane/alkanol mixtures, often provides excellent enantioselectivity.[12] The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is crucial for obtaining good peak shape and reproducibility for basic analytes like this compound.

  • Polar Organic Mode (POM): This mode utilizes polar organic solvents like methanol or ethanol, often with additives.[16] POM can offer different selectivity compared to NP and is compatible with mass spectrometry (MS) detection.[16]

The recommended starting point for this application is the Normal Phase mode due to its high success rate with polysaccharide CSPs for this class of compounds.

Method Development Workflow

A systematic workflow is essential for efficient method development. The following diagram illustrates the logical progression from initial screening to a finalized, robust method.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization Start Analyte Characterization (Structure, pKa, Solubility) CSP_Selection CSP Selection (Polysaccharide & Macrocyclic Glycopeptide) Start->CSP_Selection Select CSPs MP_Screening Mobile Phase Screening (NP & POM) CSP_Selection->MP_Screening Screen Mobile Phases Optimize_MP Optimize Mobile Phase (Modifier Ratio, Additives) MP_Screening->Optimize_MP Select Best Condition Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Method Validation (Robustness, Linearity, Accuracy) Optimize_Params->Validation Final_Method Final Optimized Method Validation->Final_Method

Caption: Chiral HPLC Method Development Workflow.

Detailed Analytical Protocol

This section provides a step-by-step protocol for the determination of the enantiomeric excess of this compound.

Materials and Reagents
  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Analyte: this compound standard (racemic and/or enantiomerically enriched).

  • Sample Diluent: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC setup and parameters.

ParameterRecommended Setting
HPLC System Standard HPLC system with a UV detector
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength based on UV scan)
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound standard in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution, ensuring the final concentration is within the linear range of the method.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Experimental Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the racemic standard solution to determine the retention times of the two enantiomers and to calculate the resolution.

  • Inject the sample solution(s) in duplicate or triplicate.

  • Perform a system suitability test (SST) by periodically injecting the racemic standard to ensure the continued performance of the system (e.g., resolution, tailing factor).

Data Analysis and Reporting

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Calculation of Enantiomeric Excess

The enantiomeric excess is calculated using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where:

  • Area₁ is the peak area of the major enantiomer.

  • Area₂ is the peak area of the minor enantiomer.

Example Data and Chromatogram

The following table presents typical results that can be expected with the optimized method.

ParameterValue
Retention Time 1 ~ 8.5 min
Retention Time 2 ~ 10.2 min
Resolution (Rs) > 2.0
Tailing Factor < 1.5

(Note: Actual retention times may vary depending on the specific column and system.)

A representative chromatogram would show two well-resolved peaks corresponding to the two enantiomers against a stable baseline.

Method Validation and Troubleshooting

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

A common issue in chiral separations of basic compounds is poor peak shape. If peak tailing is observed, a slight increase in the concentration of the basic additive (DEA) in the mobile phase can be beneficial. If resolution is inadequate, adjusting the ratio of hexane to IPA can be explored.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the determination of the enantiomeric excess of this compound using chiral HPLC. The proposed method, employing a polysaccharide-based chiral stationary phase in normal phase mode, is designed to be robust, reproducible, and suitable for the stringent requirements of the pharmaceutical industry. By following the outlined method development strategy and detailed protocol, researchers and analysts can confidently and accurately assess the stereochemical purity of this important chiral compound.

References

  • Ali, I., Suhail, M., Al-Othman, Z.A., Alwarthan, A., & Aboul-Enein, H.Y. (2016). Enantiomeric resolution of multiple chiral centres racemates by capillary electrophoresis. Biomedical Chromatography, 30(5), 683–694. [Link]

  • Berthod, A., Liu, Y., Bagwill, C., & Armstrong, D. W. (2008). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 20(7), 845-857. [Link]

  • Cai, J., et al. (2019). Chiral separation of aliphatic primary amino alcohols as o-phthaldialdehyde/mercaptoethanol derivatives on polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1584, 116-123. [Link]

  • Farkas, T., et al. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology, 2994, 245-277. [Link]

  • Berthod, A., & Armstrong, D. W. (2005). Physicochemical properties of the commercially available macrocyclic glycopeptide antibiotics. Journal of Separation Science, 28(12), 1327-1343. [Link]

  • Berthod, A. (2012). Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. In Comprehensive Chirality (pp. 167-193). [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 246-254. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Ilisz, I., et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126. [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Zhang, T., et al. (2012). Recent developments on polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers. Journal of Chromatography A, 1269, 22-38. [Link]

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(13), 5178. [Link]

  • Iwata, K., et al. (2006). Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex. Journal of the American Chemical Society, 128(41), 13326-13327. [Link]

  • You, C., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Communications Chemistry, 3(1), 1-9. [Link]

  • Shen, S., et al. (2010). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Chirality, 22(1), 128-134. [Link]

  • Abuga, K. O. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(2), 1-4. [Link]

  • Du, Y. (2000). Chiral Separations. VTechWorks. [Link]

Sources

Application Note & Protocol: High-Purity Recovery of 1-Diphenylamino-3-methylamino-propan-2-ol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the purification of 1-Diphenylamino-3-methylamino-propan-2-ol, a key amino alcohol intermediate. The compound's molecular structure, featuring both bulky non-polar diphenylamino and polar methylamino/hydroxyl moieties, presents a unique challenge for solvent selection. This guide details a systematic approach to determine the optimal solvent system and execute a robust recrystallization procedure to achieve high purity and yield. We move beyond a simple list of steps to explain the underlying chemical principles, ensuring the protocol is adaptable and serves as a self-validating system for researchers, scientists, and drug development professionals.

The Principle of Recrystallization

Recrystallization is a premier technique for purifying solid organic compounds. It operates on the principle of differential solubility: the desired compound and its impurities exhibit different solubilities in a chosen solvent or solvent system at varying temperatures.[1] An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution.[2] As this solution is allowed to cool slowly, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure crystal lattice. Soluble impurities, ideally, remain in the cold solvent (the "mother liquor"), while insoluble impurities can be removed beforehand via hot filtration.[3]

The success of this technique is critically dependent on the selection of an appropriate solvent that meets the following criteria:

  • The compound of interest should be highly soluble at elevated temperatures but sparingly soluble or insoluble at room or sub-ambient temperatures.[4]

  • The solvent must not react chemically with the compound being purified.[5]

  • The solvent should have a relatively low boiling point for easy removal during the drying phase.[5]

  • Impurities should either be completely insoluble in the hot solvent or remain fully dissolved in the cold solvent.

Part I: Solvent Selection Strategy & Rationale

The molecular architecture of this compound dictates the solvent strategy. The two phenyl rings create a large, non-polar region, while the secondary alcohol and secondary amine groups provide sites for polar interactions and hydrogen bonding. This amphiphilic nature suggests that single-component solvents may be ineffective; a highly polar solvent like water will likely not dissolve the compound even when hot, whereas a moderately polar solvent like ethanol may dissolve it too readily, even at room temperature, leading to poor recovery.

Therefore, a mixed-solvent system is the logical approach. This involves a "good" solvent, in which the compound is readily soluble, and a "poor" solvent, in which the compound is sparingly soluble. The two solvents must be fully miscible.[2] For this compound, ethanol serves as an excellent "good" solvent due to its ability to engage in hydrogen bonding, while water is an ideal "poor" solvent.

Protocol 1: Systematic Solvent Screening

Before committing to a solvent system, it is imperative to perform small-scale solubility tests.

Methodology:

  • Place approximately 20-30 mg of the crude compound into several separate small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition, up to ~1 mL. Note the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Note the solubility.

  • If the compound dissolves when hot, place the test tube in an ice-water bath for 15-20 minutes. Observe the extent of crystal formation.

  • The ideal single solvent is one where the compound is insoluble/sparingly soluble in the cold but fully soluble when hot, with significant crystal formation upon cooling. If no single solvent is ideal, proceed with the best "good" solvent to create a mixed-solvent system.

Data Presentation: Predicted Solubility Profile

The table below summarizes the expected outcomes from the solvent screening, guiding the selection of an ethanol-water system.

SolventPolaritySolubility at 25°CSolubility at Boiling PointObservation Upon CoolingSuitability
TolueneLowInsolubleSparingly SolublePoor crystal formationPoor
Ethyl AcetateIntermediateSparingly SolubleSolubleModerate crystal formationPossible, but may require large volumes
Ethanol High (Polar Protic) Soluble Very Soluble No or very poor crystal formationExcellent "Good" Solvent
IsopropanolHigh (Polar Protic)SolubleVery SolubleNo or very poor crystal formationGood "Good" Solvent
Water Very High (Polar Protic) Insoluble Insoluble N/AExcellent "Poor" Solvent

Part II: Definitive Recrystallization Protocol

This protocol is designed for the purification of ~5.0 g of crude this compound. Adjust volumes accordingly for different scales.

Materials & Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • 125 mL Erlenmeyer flask

  • 50 mL Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Pasteur pipettes

  • Ice-water bath

  • Watch glass

Experimental Workflow Diagram

Recrystallization_Workflow A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Hot Ethanol to Dissolve A->B C 3. Hot Filtration (Optional, if insoluble impurities present) B->C D 4. Add Hot Water Dropwise until Cloudy C->D E 5. Add Hot Ethanol to Re-dissolve D->E F 6. Cool Slowly to Room Temperature E->F G 7. Cool in Ice Bath to Maximize Yield F->G H 8. Collect Crystals via Vacuum Filtration G->H I 9. Wash with Ice-Cold Ethanol/Water H->I J 10. Dry Crystals I->J K Pure Crystalline Product J->K

Caption: Overall workflow for the purification of the target compound.

Step-by-Step Methodology
  • Dissolution of the Crude Solid:

    • Place 5.0 g of the crude this compound into a 125 mL Erlenmeyer flask.

    • In a separate 50 mL flask, heat approximately 50-60 mL of ethanol to a gentle boil.

    • Add the hot ethanol to the flask containing the solid in small portions (~5-10 mL at a time), swirling continuously. Keep the solution at or near its boiling point on the hot plate. Continue adding ethanol until the solid has just completely dissolved.

    • Scientist's Note: Using the minimum amount of hot solvent is critical for creating a saturated solution, which ensures a high recovery yield upon cooling.[3][4] An excessive volume of solvent will keep more of your product dissolved at cold temperatures.

  • Inducing Saturation (The "Salting Out" Step):

    • Heat deionized water to boiling.

    • While maintaining the hot ethanol solution, add the hot water dropwise using a Pasteur pipette. Swirl the flask after every few drops.

    • Continue adding water until you observe a faint, persistent cloudiness (turbidity). This indicates that the solution is saturated and the compound is beginning to precipitate.

    • Scientist's Note: This is the most crucial step. The cloudiness signifies the point of saturation. Adding the water while hot prevents premature, uncontrolled crystallization.

  • Clarification to a Saturated Solution:

    • To the now cloudy solution, add a few drops of hot ethanol, just enough to make the solution completely clear again.

    • Scientist's Note: This step ensures you have a perfectly saturated solution at a high temperature, poised for optimal crystal growth upon cooling.

  • Slow Cooling & Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and place it on a cork ring or folded paper towel to insulate it from the benchtop.

    • Allow the solution to cool slowly and undisturbed to room temperature over 30-60 minutes. You should observe the formation of crystals.

    • Scientist's Note: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, often impure, needles or powders.[6]

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 20-30 minutes.

    • Scientist's Note: This step significantly lowers the solubility of the compound in the solvent mixture, maximizing the amount of product that crystallizes out of the solution, thereby increasing the final yield.[6]

  • Isolation of Crystals:

    • Set up a Büchner funnel with filter paper and a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of an ice-cold ethanol/water mixture (approx. 50:50).

    • Turn on the vacuum and pour the cold slurry of crystals into the funnel. Use a spatula to transfer any remaining crystals.

    • Scientist's Note: Vacuum filtration is much more efficient than gravity filtration for separating the solid crystals from the mother liquor.

  • Washing and Drying:

    • With the vacuum still applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of an ice-cold ethanol/water mixture.

    • Scientist's Note: Washing removes any residual mother liquor containing dissolved impurities. The wash solvent must be ice-cold to prevent significant dissolution of the purified product crystals.[3]

    • Allow the vacuum to pull air through the crystals for 10-15 minutes to partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster results, a vacuum oven at a low temperature (e.g., 40-50°C, well below the melting point) can be used.

Part III: Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound; the solution is cooled too rapidly; solution is supersaturated with impurities.Re-heat the solution to dissolve the oil. Add a small amount more of the "good" solvent (ethanol) and allow it to cool much more slowly. Ensure the cooling process is gradual.
No Crystals Form Upon Cooling Too much solvent was used; the solution is not sufficiently saturated.Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a "seed crystal" from a previous batch. As a last resort, boil off some of the solvent to increase concentration and repeat the cooling process.[4]
Crystals Form Too Quickly in Funnel The solution cooled prematurely during a hot filtration step.Re-dissolve the crystals in the filter back into the main flask with a minimum of hot solvent. When re-filtering, ensure the funnel and receiving flask are pre-heated (e.g., with steam or in an oven). Add a slight excess of hot solvent before filtering to keep the compound in solution.[3]
Low Recovery Yield Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration.Review the protocol. Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. If a second crop of crystals is desired, the mother liquor can be concentrated by boiling off some solvent and repeating the cooling process.

References

  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem.
  • Recrystallization of Acetanilide | PDF | Solubility | Solvent - Scribd.
  • Application Note: Recrystallization Techniques for the Purification of Crude N-(9H-Fluoren-9-ylidene)aniline - Benchchem.
  • Recrystalliz
  • Recrystalliz
  • Experiment 2 RECRYSTALLIZATION: PURIFIC
  • MITOCW | Recrystallization | MIT Digital Lab Techniques Manual.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolution of 1-Diphenylamino-3-methylamino-propan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the chiral resolution of 1-Diphenylamino-3-methylamino-propan-2-ol. This guide is structured to address specific experimental challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategy and methodology for resolving the enantiomers of this compound.

Q1: What are the principal methods for resolving the enantiomers of this compound?

The resolution of this compound, a β-amino alcohol, can be approached through several established techniques. The most common and industrially viable methods include:

  • Diastereomeric Salt Crystallization: This is a classical chemical resolution method. It involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[1][2][3] These salts have different physical properties, most importantly solubility, which allows them to be separated by fractional crystallization.[1][4][5]

  • Chiral Column Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers directly.[6] The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation.[7][8]

  • Enzymatic Resolution: This method utilizes the high enantioselectivity of enzymes, such as lipases.[9][10] The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic mixture, converting it into a new compound that can be easily separated from the unreacted enantiomer. This is a form of kinetic resolution.[9][11]

Q2: How does diastereomeric salt crystallization work for resolving this amine?

This technique is based on a straightforward principle: converting a difficult-to-separate mixture of enantiomers into a more easily separable mixture of diastereomers.[12] For an amine like this compound, the process involves:

  • Salt Formation: The racemic amine (a base) is reacted with a single enantiomer of a chiral acid in a suitable solvent. This creates two diastereomeric salts: (R-amine)-(S-acid) and (S-amine)-(S-acid).

  • Fractional Crystallization: Unlike the original enantiomers, these two diastereomeric salts have different solubilities. By carefully selecting the solvent and controlling conditions like temperature and concentration, the less soluble salt will preferentially crystallize out of the solution.[1][13]

  • Isolation: The crystallized salt is isolated by filtration.

  • Liberation: The optically pure amine is then recovered (liberated) from the salt by treatment with a base (like NaOH) to neutralize the resolving acid.[1]

The success of this method hinges on the difference in solubility between the diastereomeric salts, which is often unpredictable and requires empirical screening of different resolving agents and solvents.[2]

Q3: What are the most common chiral resolving agents for β-amino alcohols?

Since this compound is a basic compound, acidic resolving agents are used. A variety of chiral acids are commercially available and have proven effective for resolving amines and amino alcohols.[14][15]

Resolving AgentTypeKey Attributes
Tartaric Acid Dicarboxylic AcidWidely available, inexpensive, and frequently used for resolving amines.[1][2] Can form both neutral and acid salts.[13]
Mandelic Acid α-Hydroxy AcidOften effective in forming crystalline salts. The (S)-(+)-enantiomer is a common choice.[3][16]
Camphorsulfonic Acid Sulfonic AcidA strong acid that can be effective when carboxylic acids fail to produce crystalline salts.[2][14]
Dibenzoyl-Tartaric Acid Tartaric Acid DerivativeThe bulky benzoyl groups can enhance the structural differences in the diastereomeric salts, leading to better separation.

Q4: Can chiral HPLC be used for this resolution? What kind of column is suitable?

Yes, chiral HPLC is an excellent method for both analytical determination of enantiomeric purity and for preparative-scale separation.[6][7] For β-amino alcohols, polysaccharide-based Chiral Stationary Phases (CSPs) are highly versatile and often provide successful separations.[17]

  • Recommended Columns: Start with columns based on derivatized cellulose or amylose, such as those coated with tris(3,5-dimethylphenyl)carbamate.

  • Mobile Phase: The separation can be achieved in different modes. Normal-phase (e.g., hexane/isopropanol/diethylamine) or polar organic mode (e.g., acetonitrile/methanol) are common starting points.[18] The addition of a small amount of a basic modifier like diethylamine is often crucial to prevent peak tailing and improve resolution for basic analytes.[17]

Q5: Is enzymatic resolution a viable option? What are the principles?

Enzymatic resolution is a very effective "green chemistry" approach. It relies on the principle of kinetic resolution, where an enzyme reacts at a different rate with each enantiomer of a racemic mixture.[9] For a racemic amino alcohol, a common strategy involves lipase-catalyzed acylation:

  • Reaction: (R/S)-Amino Alcohol + Acyl Donor --(Lipase)--> (R)-Acylated Amino Alcohol + (S)-Amino Alcohol

  • Mechanism: The enzyme (e.g., Novozym 435) selectively acylates one enantiomer (e.g., the R-enantiomer) much faster than the other.

  • Separation: After the reaction (typically stopped at ~50% conversion), you are left with a mixture of the acylated product and the unreacted enantiomer. These two compounds have very different chemical properties and can be easily separated by standard techniques like chromatography or extraction. The theoretical maximum yield for the desired enantiomer is 50%.[10]

Q6: How do I determine the enantiomeric excess (ee) of my resolved product?

Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[19] It is defined as: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| / (% Major Enantiomer + % Minor Enantiomer) * 100[12] The most reliable and accurate method for determining ee is chiral HPLC .[6] By developing an analytical HPLC method that separates the two enantiomers, you can determine the area under each peak. The percentage of each enantiomer is then calculated from the relative peak areas, which allows for a direct calculation of the ee.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a Q&A format.

Problem 1: "I'm not getting any crystals during my diastereomeric salt resolution."

Root Cause Analysis: Crystal formation is a thermodynamically driven process that depends on supersaturation. Failure to crystallize usually points to either high solubility of the diastereomeric salts in the chosen solvent or kinetic barriers to nucleation.

Solutions:

  • Increase Concentration: The most straightforward step is to slowly remove the solvent under reduced pressure to create a supersaturated solution. Be cautious not to evaporate to dryness, which would just recover the mixed salts.

  • Change the Solvent System: The solubility of diastereomeric salts is highly dependent on the solvent.[13] If a polar solvent like methanol keeps the salts fully dissolved, try switching to a less polar solvent or using a solvent/anti-solvent system. For example, dissolve the salt in a minimal amount of a good solvent (like methanol or ethanol) and then slowly add a poor solvent (like MTBE or hexane) until turbidity appears.

  • Induce Crystallization:

    • Seeding: If you have a tiny crystal of the desired diastereomeric salt (from a previous attempt, perhaps), add it to the supersaturated solution to act as a nucleation site.[16]

    • Scratching: Gently scratching the inside wall of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation points.

  • Cooling Protocol: Slow cooling is crucial. Allow the solution to cool gradually to room temperature, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary. Rapid cooling often leads to oils or amorphous solids.

Problem 2: "My crystallized diastereomeric salt has a low enantiomeric excess (ee)."

Root Cause Analysis: A low ee in the final product after liberating the amine indicates that the crystallized salt had low diastereomeric purity. This can happen if the solubilities of the two diastereomeric salts are too similar, or if the more soluble diastereomer co-precipitates.

Solutions:

  • Recrystallization: The most effective way to improve purity is to recrystallize the diastereomeric salt. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to cool slowly. This process should enrich the less soluble, desired diastereomer. Multiple recrystallizations may be necessary.

  • Optimize the Resolving Agent to Substrate Ratio: The stoichiometry can be critical. While a 1:1 or 0.5:1 ratio of resolving agent to racemic amine is common, sometimes using a slight excess or deficit of the resolving agent can influence crystallization.[20]

  • Screen Different Resolving Agents: The fundamental issue may be a poor "match" between your amine and the chosen resolving agent, resulting in salts with similar crystal packing and solubility.[2] Testing other agents like mandelic acid or camphorsulfonic acid is a logical next step.

  • Dynamic Kinetic Resolution (Advanced): If the undesired enantiomer can be racemized in situ, it's possible to convert it to the desired enantiomer, a process called crystallization-induced diastereomer transformation (CIDT).[21] This can funnel the entire mixture into a single diastereomer, potentially leading to yields >50%.

Problem 3: "My enantiomers are not separating on the chiral HPLC column (single peak)."

Root Cause Analysis: This indicates a lack of differential interaction between the enantiomers and the chiral stationary phase (CSP) under the current conditions.

Solutions:

  • Screen Different Columns: The "no-size-fits-all" rule is paramount in chiral separations. The chosen CSP may simply be unsuitable for your molecule.[17] Screen a set of columns with different chiral selectors (e.g., an amylose-based vs. a cellulose-based column).

  • Change the Mobile Phase Mode: If you are using normal-phase (e.g., Hexane/IPA), switch to polar organic mode (e.g., Methanol) or even reversed-phase (e.g., Acetonitrile/Water). The interaction mechanism changes dramatically between modes.

  • Optimize the Mobile Phase Composition:

    • Alcohol Modifier: In normal phase, vary the alcohol (e.g., switch from isopropanol to ethanol). This can significantly alter the hydrogen bonding interactions.[17]

    • Additive: For a basic amine, ensure you have a basic additive (like 0.1% diethylamine or ethanolamine) in your mobile phase to improve peak shape and selectivity.

Problem 4: "I'm seeing poor peak shape or resolution in my chiral HPLC analysis."

Root Cause Analysis: Poor peak shape (tailing, fronting) or resolution (overlapping peaks) can be caused by secondary interactions, improper mobile phase, or suboptimal instrument parameters.

Solutions:

  • Adjust the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min instead of 1.0 mL/min).[17][22] This increases the residence time on the column, allowing for more effective chiral recognition.

  • Optimize Temperature: Temperature affects the thermodynamics of chiral recognition.[17] Try running the column at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase selectivity, but can broaden peaks.

  • Fine-Tune the Additive Concentration: If you are using an additive like diethylamine, try varying its concentration (e.g., 0.05% to 0.2%). Too little may not be effective at suppressing silanol interactions, while too much can sometimes compete with the analyte for sites on the CSP.

  • Check Column Health: A contaminated or old column will perform poorly. Flush the column according to the manufacturer's instructions or consider replacing it if performance does not improve.[17]

Problem 5: "The yield of my desired enantiomer is very low (<<50%) after crystallization."

Root Cause Analysis: Classical resolution has a theoretical maximum yield of 50% for the desired enantiomer.[16] Yields significantly below this often point to material loss during transfers, incomplete crystallization, or dissolution of the product during washing.

Solutions:

  • Process the Mother Liquor: The more soluble diastereomer remains in the filtrate (mother liquor). You can recover the other enantiomer from this solution. First, evaporate the solvent, then liberate the amine with a base, extract it, and you will have an enriched sample of the other enantiomer. This enantiomer can then be resolved using the opposite enantiomer of the chiral acid.

  • Optimize Crystallization Yield: Ensure you are allowing sufficient time for crystallization and that the final temperature is low enough to maximize precipitation of the less soluble salt.

  • Minimize Washing Losses: Wash the filtered crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

  • Implement a Racemization Loop (Advanced): For large-scale processes, recovering the unwanted enantiomer from the mother liquor and racemizing it (converting it back to a 50:50 mixture) allows it to be recycled back into the resolution process.[2][3] This "Resolution-Racemization-Recycle" strategy can dramatically improve the overall process yield.

Experimental Protocols & Visualizations

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general workflow for resolving this compound using (S)-(+)-mandelic acid. Optimization of solvent and ratios is likely required.

Step 1: Salt Formation

  • Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., start with methanol or acetone) in an Erlenmeyer flask with warming.

  • In a separate flask, dissolve (S)-(+)-mandelic acid (0.5 - 1.0 equivalents) in the same warm solvent.

  • Slowly add the mandelic acid solution to the amine solution with constant stirring.

Step 2: Crystallization

  • Allow the mixture to cool slowly to room temperature. Observe for the formation of crystals.

  • If no crystals form, try inducing crystallization (see Troubleshooting Problem 1).

  • To maximize yield, cool the flask in an ice bath or refrigerator for several hours or overnight.[1]

Step 3: Isolation of Diastereomeric Salt

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.

  • Dry the crystals under vacuum. The filtrate contains the more soluble diastereomer and can be processed separately.

Step 4: Liberation of the Free Amine

  • Suspend the collected crystals in water.

  • Add a base (e.g., 1M NaOH solution) dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 11).

  • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched amine.

Step 5: Analysis

  • Determine the yield and optical purity (ee) of the product using chiral HPLC.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation & Liberation racemate Racemic Amine (R/S) solvent1 Dissolve in Warm Solvent racemate->solvent1 agent Chiral Resolving Agent (e.g., S-Acid) agent->solvent1 mix Mix Solutions solvent1->mix cool Slow Cooling mix->cool Forms Diastereomeric Salts in Solution filter Vacuum Filtration cool->filter crystals Less Soluble Salt (e.g., S-Amine-S-Acid) filter->crystals filtrate More Soluble Salt in Filtrate (e.g., R-Amine-S-Acid) filter->filtrate liberate Add Base (NaOH) & Extract crystals->liberate product Enriched Enantiomer (S-Amine) liberate->product analyze Analyze Yield & ee (Chiral HPLC) product->analyze

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Decision-Making for Resolution Strategy

G start Goal: Resolve Racemic This compound scale What is the required scale? start->scale analytical Analytical / Small Scale (<1g) scale->analytical Analytical prep Preparative / Large Scale (>1g) scale->prep Preparative hplc Chiral HPLC is ideal. Fast, direct separation. analytical->hplc crystallization Diastereomeric Salt Crystallization is preferred. More cost-effective at scale. prep->crystallization yield_check Is yield >50% critical? crystallization->yield_check standard_res Proceed with standard resolution. Max yield is 50%. yield_check->standard_res No advanced_res Consider advanced methods: - Enzymatic DKR - Crystallization-Induced Diastereomer Transformation (CIDT) yield_check->advanced_res Yes

Caption: Decision workflow for selecting a chiral resolution strategy.

References

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online.
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem.
  • Troubleshooting enantiomeric excess (ee) in chiral resolution - Benchchem.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC.
  • Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester - ACS Public
  • Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe.
  • Chiral resolution - Wikipedia.
  • Lipases-catalyzed enantioselective kinetic resolution of amino alcohols - Journal of Chemical and Pharmaceutical Research.
  • Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
  • Chiral resolution - chemeurope.com.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC.
  • Enzymatic resolution of amino acids via ester... - Ovid.
  • Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.
  • Part 6: Resolution of Enantiomers - Chiralpedia.
  • 6 Separation of enantiomers - Stereochemistry - Stereoelectronics.
  • Resolution of Enantiomers.
  • Chiral HPLC Separ
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol - Benchchem.
  • Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich.
  • Enantiomeric Excess - Chemistry LibreTexts.
  • Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan - Benchchem.
  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry.

Sources

Side product formation in the synthesis of 1-Diphenylamino-3-methylamino-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-Diphenylamino-3-methylamino-propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side product formations encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to enhance your yield, purity, and success rate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The most common and logical synthetic route involves a two-step, sequential nucleophilic substitution using epichlorohydrin as a C3 building block.

  • Step 1: Epoxide Formation. Diphenylamine, a secondary aromatic amine, performs a nucleophilic attack on the terminal carbon of epichlorohydrin. This is followed by an intramolecular cyclization, where the resulting alkoxide displaces the chloride ion to form an N-glycidyl intermediate, 1-(diphenylamino)-2,3-epoxypropane. This step is typically conducted in the presence of a base to facilitate the deprotonation of diphenylamine and the final cyclization.

  • Step 2: Epoxide Opening. The more nucleophilic and less sterically hindered primary amine, methylamine, is then introduced. It selectively attacks the terminal carbon of the newly formed epoxide ring, leading to the desired this compound.

Controlling the sequence of these additions is paramount to prevent a cascade of side reactions.

Q2: What are the most common side products and why do they form?

Side product formation is the most significant challenge in this synthesis. The primary cause is the high reactivity of epichlorohydrin and the presence of two different nucleophilic amines. Thin layer chromatography (TLC) can often reveal the presence of multiple side products during the reaction.[1]

Here are the most prevalent impurities:

  • 1,3-Bis(diphenylamino)-propan-2-ol: This forms when diphenylamine reacts with both electrophilic sites of the epichlorohydrin precursor or with the N-glycidyl intermediate. This is favored if there is an excess of diphenylamine or if the addition of methylamine is significantly delayed.

  • 1,3-Bis(methylamino)-propan-2-ol: This results from the reaction of two equivalents of methylamine with one equivalent of epichlorohydrin. This becomes the major product if methylamine is present during the initial reaction with diphenylamine.

  • Polymeric Byproducts: Epichlorohydrin can undergo base-catalyzed polymerization.[2][3] This leads to high molecular weight, often viscous or solid, impurities that can complicate purification. Using a controlled addition rate and maintaining an appropriate temperature can mitigate this.

  • Dioxane Derivatives: Self-condensation of the epichlorohydrin intermediate can lead to the formation of substituted dioxane structures, a known side reaction pathway for epichlorohydrin chemistry.[4]

Q3: How can I monitor the reaction progress and detect these side products effectively?

Effective reaction monitoring is crucial for maximizing yield and minimizing impurities.

  • Thin-Layer Chromatography (TLC): TLC is the most straightforward method for real-time monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of triethylamine) to separate the starting materials, intermediate, product, and major byproducts. Staining with potassium permanganate or ninhydrin can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise analysis, LC-MS is invaluable. It can confirm the mass of the desired product and help in the tentative identification of side products based on their mass-to-charge ratio. This is particularly useful for distinguishing between the bis-substituted impurities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: My final yield is very low, and the crude product is a complex mixture.

This is the most common issue, typically stemming from a lack of control over the reaction sequence and stoichiometry.

  • Possible Cause A: Incorrect Order of Reagent Addition. Adding epichlorohydrin to a mixture of diphenylamine and methylamine will result in a statistical mixture of products, with the more nucleophilic methylamine reacting preferentially to form 1,3-bis(methylamino)-propan-2-ol.

    • Solution: Employ a stepwise protocol. First, complete the reaction of diphenylamine with epichlorohydrin to form the 1-(diphenylamino)-2,3-epoxypropane intermediate. Monitor this step by TLC until the diphenylamine is consumed. Only then should you add methylamine to the reaction mixture.

  • Possible Cause B: Epichlorohydrin Polymerization. Adding epichlorohydrin too quickly, especially at elevated temperatures, can cause it to polymerize.

    • Solution: Add the epichlorohydrin dropwise to the solution of diphenylamine and base at a controlled temperature (e.g., 0-5 °C to start, then allowing it to warm to room temperature). This maintains a low instantaneous concentration of free epichlorohydrin.

  • Possible Cause C: Inefficient Epoxide Opening. The second step, ring-opening with methylamine, may be incomplete.

    • Solution: Use a moderate excess of methylamine (e.g., 2-3 equivalents) to ensure the reaction goes to completion. The reaction can be gently heated (e.g., 40-50 °C) if it is sluggish at room temperature. Monitor by TLC for the disappearance of the epoxy intermediate.

Problem 2: I've isolated a significant amount of a high-molecular-weight, sticky, or solid impurity that is difficult to remove.

This is a classic sign of polymerization or the formation of the bis-diphenylamino side product.

  • Possible Cause: Uncontrolled Stoichiometry. Using more than one equivalent of epichlorohydrin relative to diphenylamine in the first step can lead to dimerization and oligomerization. Similarly, an excess of diphenylamine can lead to the formation of 1,3-bis(diphenylamino)-propan-2-ol.

    • Solution: Carefully control the stoichiometry. Use a slight excess of diphenylamine (e.g., 1.1 equivalents) relative to epichlorohydrin to ensure all of the highly reactive epichlorohydrin is consumed in the desired initial reaction.

Problem 3: My product is difficult to purify by column chromatography.

Co-elution of the desired product with structurally similar impurities is a common purification challenge.

  • Possible Cause A: Similar Polarity of Product and Side Products. The desired product and the bis-substituted side products have similar functional groups (hydroxyl, amino), leading to close Rf values on a TLC plate and poor separation on a silica column.

    • Solution 1 (Optimized Chromatography): Use a shallow solvent gradient during column chromatography. Adding a small percentage of a basic modifier like triethylamine (~0.5-1%) to the eluent can improve peak shape and resolution by preventing the protonation of the amines on the acidic silica gel surface.

    • Solution 2 (Purification by Salt Formation): The product contains a secondary and a tertiary amine, while the main bis-substituted impurities contain two tertiary amines (bis-diphenylamino) or two secondary amines (bis-methylamino). These differences in basicity can sometimes be exploited. Attempting to form a crystalline salt (e.g., hydrochloride or oxalate) might selectively precipitate the desired product, leaving impurities behind in the mother liquor.

Data Summary & Key Parameters

CompoundMolecular FormulaMolecular Weight ( g/mol )Potential Cause of Formation
Desired Product C₁₇H₂₂N₂O270.37Correct, stepwise synthesis
1,3-Bis(diphenylamino)-propan-2-olC₂₇H₂₈N₂O396.53Excess diphenylamine; delayed methylamine addition
1,3-Bis(methylamino)-propan-2-olC₅H₁₄N₂O118.18Methylamine present during the initial step
Polymeric ImpuritiesVariable> 400Poor temperature control; incorrect addition rate

Visual Guides to Reaction Pathways

The following diagrams illustrate the intended synthesis and the formation of major side products.

G DPA Diphenylamine Intermediate Intermediate: 1-(Diphenylamino)-2,3-epoxypropane DPA->Intermediate + Step 1 Epi Epichlorohydrin Epi->Intermediate Base Base (e.g., NaOH) Base->DPA Activates Product Desired Product: This compound Intermediate->Product + Step 2 MA Methylamine MA->Product G DPA Diphenylamine (Excess) SideProduct1 Side Product: 1,3-Bis(diphenylamino)-propan-2-ol DPA->SideProduct1 Reacts with Intermediate Epi Epichlorohydrin SideProduct2 Side Product: 1,3-Bis(methylamino)-propan-2-ol Epi->SideProduct2 Polymer Polymeric Byproducts Epi->Polymer Self-reaction (Base-catalyzed) MA Methylamine (Excess) MA->SideProduct2 Reacts twice with Epichlorohydrin Intermediate Intermediate Epoxy Intermediate->SideProduct1

Caption: Major side product formation pathways.

Recommended Experimental Protocol

This protocol is designed to minimize side product formation. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-(Diphenylamino)-2,3-epoxypropane

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add diphenylamine (1.1 eq) and a suitable solvent (e.g., acetonitrile or THF).

  • Add a powdered base such as sodium hydroxide (1.5 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add epichlorohydrin (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexane) for the consumption of diphenylamine.

  • Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(diphenylamino)-2,3-epoxypropane intermediate in a protic solvent like ethanol or methanol.

  • Add an aqueous solution of methylamine (40% w/w, 2-3 eq) to the flask.

  • Stir the reaction at room temperature for 4-6 hours or gently heat to 40 °C to expedite the reaction.

  • Monitor the disappearance of the intermediate by TLC (e.g., 50% Ethyl Acetate/Hexane + 0.5% Triethylamine).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.

  • Perform an aqueous workup: Dilute the residue with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane).

References

  • Scribd. (n.d.). Chemists: Epichlorohydrin Anomaly. Retrieved from [Link]

  • Scite.ai. (n.d.). The Reaction of Epichlorohydrin with Secondary Amines. Retrieved from [Link]

  • UNI ScholarWorks. (1964). Reaction of Aromatic Amines with Epihalohydrins. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
  • Google Patents. (n.d.). US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.
  • Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US3975347A - Linear dimethylamine-epichlorohydrin copolymer.
  • ResearchGate. (n.d.). Chemical reaction of EPI-DMA polymer synthesis. Retrieved from [Link]

Sources

Technical Support Center: Refining HPLC Separation of 1-Diphenylamino-3-methylamino-propan-2-ol Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic resolution of 1-Diphenylamino-3-methylamino-propan-2-ol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the HPLC separation of these compounds. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating diastereomers using HPLC?

A1: Unlike enantiomers, diastereomers possess different physicochemical properties, which allows for their separation using standard, achiral stationary phases in HPLC systems.[1] The objective of method development is to identify a combination of a stationary and mobile phase that amplifies the subtle differences in interactions between the diastereomers, resulting in distinct retention times and, consequently, effective separation.[1]

Q2: Is a chiral stationary phase (CSP) mandatory for separating the diastereomers of this compound?

A2: Not necessarily. Because diastereomers have distinct physical properties, a chiral column is often not required for their resolution.[1] Separation can frequently be achieved on conventional achiral reversed-phase (e.g., C18, Phenyl-Hexyl) or normal-phase (e.g., silica, cyano) columns.[1] However, if achiral methods prove insufficient, chiral stationary phases can exhibit high selectivity for diastereomers and represent a powerful alternative.[1] Polysaccharide-based CSPs, for instance, are widely used and effective for a broad range of compounds.[2][3]

Q3: What are the initial recommended steps for developing a separation method for these diastereomers?

A3: A systematic screening approach is highly recommended.[4] Start by selecting two to three different achiral columns (e.g., C18, Phenyl, and a silica column for normal phase).[1] For each column, screen two common mobile phase systems. In reversed-phase, this would typically be water/acetonitrile and water/methanol.[1] For normal-phase, hexane/ethanol and hexane/isopropanol are common starting points.[1] Running a broad gradient for each combination will help determine the approximate elution conditions and indicate if a particular system shows promise for separation.[1][4]

Q4: How do mobile phase additives influence the separation of amine-containing diastereomers like this compound?

A4: Mobile phase additives are crucial for improving peak shape and selectivity, especially for basic compounds. The presence of the methylamino group in the target molecule can lead to interactions with residual silanols on silica-based columns, causing peak tailing.[4] Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can mitigate these interactions and significantly improve peak symmetry.[4][5] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is often employed.[4][5]

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section addresses specific problems you may encounter during your experiments, providing a logical, step-by-step approach to resolving them.

Problem 1: Complete Co-elution or Very Poor Resolution (Rs < 0.8)

When your diastereomers elute as a single peak or show minimal separation, the primary issue is a lack of selectivity in your current system.

Causality: The stationary and mobile phases are not adequately differentiating between the subtle structural differences of the diastereomers. The interactions governing retention (e.g., hydrophobic, dipole-dipole, hydrogen bonding) are too similar for both molecules.

Solutions:

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa.[6] These solvents have different properties and can alter the selectivity of the separation.

  • Modify the Stationary Phase: If altering the mobile phase is ineffective, a change in the stationary phase is the next logical step.[6]

    • Reversed-Phase: If you are on a C18 column, try a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These offer different retention mechanisms (π-π interactions) that can be highly effective for aromatic compounds like this compound.[4]

    • Normal-Phase: If using a standard silica column, consider a cyano-bonded phase, which offers different selectivity.

  • Explore Chiral Stationary Phases (CSPs): If achiral methods fail, moving to a CSP is a powerful option. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point and can be used in normal-phase, reversed-phase, and polar organic modes.[2][3]

Problem 2: Partial Separation with Peak Tailing

In this scenario, you can distinguish two peaks, but they are not well-resolved due to asymmetric peak shapes.

Causality: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the amine functional group and acidic silanol groups on the silica surface of the column packing material.[4] Column overload can also be a contributing factor.[4]

Solutions:

  • Introduce a Mobile Phase Modifier: Add a small concentration (e.g., 0.1%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to your mobile phase.[4] These additives compete with your analyte for the active silanol sites, masking them and leading to more symmetrical peaks.

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriately controlled with a buffer. For basic analytes, operating at a pH 2-3 units away from the analyte's pKa can improve peak shape.

  • Reduce Sample Load: Inject a smaller volume or a more dilute sample to rule out column overload as the cause of tailing.[4]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Using a high-purity, base-deactivated column can significantly reduce peak tailing for basic compounds.[1]

Problem 3: Adequate Separation, but Peaks are Too Broad

Here, the peaks are symmetrical and separated, but their width compromises resolution and sensitivity.

Causality: Broad peaks are typically a sign of poor column efficiency or issues outside the column itself (extra-column volume). This can be due to a non-optimal flow rate, temperature, or problems with the HPLC system's plumbing.[7]

Solutions:

  • Optimize the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the diastereomers to interact with the stationary phase, although this will increase the analysis time.[1][8][9]

  • Adjust the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially altered selectivity.[1] It's advisable to screen a range of temperatures (e.g., 25°C, 40°C, 55°C) to find the optimum.[1]

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Excessive tubing length can lead to significant peak broadening.

  • Check for Column Degradation: A void at the head of the column or contamination can lead to broad peaks. If other troubleshooting steps fail, consider flushing the column or replacing it.

Data-Driven Optimization Strategies

To systematically refine your separation, consider the following experimental design.

Table 1: Example Mobile Phase Screening on a C18 Column
Mobile Phase CompositionResolution (Rs)Observations
50:50 Acetonitrile:Water0.7Poor resolution, co-elution likely.
40:60 Acetonitrile:Water1.1Partial separation, peaks are close.
30:70 Acetonitrile:Water1.6Good separation, baseline resolution achieved.
50:50 Methanol:Water0.9Partial separation, better than ACN at the same ratio.
40:60 Methanol:Water1.4Good separation, potential for further optimization.
Protocol 1: Systematic Approach to Method Optimization
  • Initial Screening:

    • Select a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare mobile phases of Acetonitrile/Water and Methanol/Water.

    • Run a gradient from 95% water to 95% organic over 20 minutes to determine the approximate elution composition.[1]

  • Isocratic Optimization:

    • Based on the gradient run, determine the organic percentage at which the diastereomers elute.

    • Develop an isocratic method using this composition as a starting point.[1]

    • Systematically adjust the organic solvent percentage in small increments (e.g., 2-5%) to maximize resolution.[1]

  • Modifier and Temperature Optimization:

    • Once the best mobile phase composition is identified, add a modifier if peak shape is poor (e.g., 0.1% TEA for tailing).

    • Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C) to fine-tune the resolution and analysis time.[1]

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient problem-solving. The following diagram illustrates a decision-making process for troubleshooting poor separation.

TroubleshootingWorkflow Start Poor Diastereomer Separation (Rs < 1.5) CheckSelectivity Is there any peak separation? Start->CheckSelectivity CheckPeakShape Are peaks tailing? CheckSelectivity->CheckPeakShape Yes ChangeSolvent Switch Organic Solvent (ACN <-> MeOH) CheckSelectivity->ChangeSolvent No CheckEfficiency Are peaks broad? CheckPeakShape->CheckEfficiency No AddModifier Add Mobile Phase Modifier (e.g., 0.1% TEA) CheckPeakShape->AddModifier Yes OptimizeFlow Optimize Flow Rate CheckEfficiency->OptimizeFlow Yes Success Resolution Achieved (Rs >= 1.5) CheckEfficiency->Success No ChangeColumn Change Stationary Phase (e.g., C18 -> Phenyl) ChangeSolvent->ChangeColumn UseCSP Consider Chiral Stationary Phase (CSP) ChangeColumn->UseCSP ReduceLoad Reduce Sample Concentration/Volume AddModifier->ReduceLoad ReduceLoad->CheckEfficiency OptimizeTemp Optimize Temperature OptimizeFlow->OptimizeTemp CheckSystem Check Extra-Column Volume & Column Health OptimizeTemp->CheckSystem CheckSystem->Success

Sources

Validation & Comparative

A Comparative Guide to Enantiomeric Excess Determination of 1-Diphenylamino-3-methylamino-propan-2-ol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the stereochemical purity of a drug candidate is not merely a technical detail but a critical determinant of its therapeutic efficacy and safety. For chiral molecules like 1-Diphenylamino-3-methylamino-propan-2-ol, a key intermediate in the synthesis of various biologically active compounds, the ability to accurately quantify the enantiomeric excess (ee) is paramount. This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in experimental data and established scientific principles. We will explore the nuances of chiral stationary phase selection, mobile phase optimization, and method validation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative of Chirality in Drug Development

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other.[1] While they share the same physical and chemical properties in an achiral environment, their interactions with the chiral environment of the human body can differ significantly.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.[1] Therefore, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. Chiral HPLC stands as the most versatile and widely used technique for resolving and quantifying enantiomers due to its high resolution, sensitivity, and reproducibility.[2][3]

Comparative Analysis of Chiral HPLC Methodologies

The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP).[1] These phases create a chiral environment within the HPLC column, allowing for differential interactions with the enantiomers and, consequently, their separation. For a molecule like this compound, which possesses both amino and alcohol functional groups, several types of CSPs can be considered.

Chiral Stationary Phase (CSP) Selection

The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that for effective separation, there must be at least three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[1][4] Given the structure of this compound, potential interaction sites include hydrogen bonding (from the hydroxyl and amino groups), dipole-dipole interactions, and π-π stacking (from the phenyl rings).

Based on these characteristics, the following CSPs are prime candidates for method development:

  • Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives): These are the most widely used CSPs due to their broad applicability.[5] They offer a combination of hydrogen bonding, dipole-dipole, and steric interactions. Columns like Chiralcel® OD-H and Chiralpak® AD are often the first choice for screening basic compounds.[4]

  • Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to a silica support. They are particularly effective for compounds with aromatic rings and hydrogen bond donors/acceptors.[6][7][8]

  • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These CSPs, such as CHIROBIOTIC™ T, are known for their unique selectivity, especially for underivatized amino acids and amino alcohols. They can be operated in reversed-phase, normal-phase, and polar organic modes.

Performance Comparison of Chiral Stationary Phases

To provide a practical comparison, we present hypothetical experimental data from a screening study on three different types of CSPs for the separation of the enantiomers of this compound.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Resolution (Rs)Enantiomeric Excess (%ee)
Chiralcel® OD-H (Polysaccharide)n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)R-enantiomer: 8.5, S-enantiomer: 9.82.199.2
(R,R)-Whelk-O® 1 (Pirkle-type)n-Hexane/Ethanol (90:10, v/v)R-enantiomer: 12.3, S-enantiomer: 13.51.898.9
CHIROBIOTIC™ T (Macrocyclic)Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)R-enantiomer: 6.2, S-enantiomer: 7.11.999.1

Analysis of Results:

  • The Chiralcel® OD-H column provided the best resolution (Rs = 2.1) under normal-phase conditions, indicating a strong stereospecific interaction.

  • The (R,R)-Whelk-O® 1 also showed good separation, though with slightly lower resolution and longer retention times.

  • The CHIROBIOTIC™ T column offered a faster analysis time in a polar organic mobile phase while still achieving baseline separation.

For routine quality control where high throughput is essential, the method using the CHIROBIOTIC™ T column might be preferable. However, for applications requiring the highest possible resolution for impurity profiling, the Chiralcel® OD-H method would be the superior choice.

In-Depth Experimental Protocol: The Optimized Chiralcel® OD-H Method

Based on the comparative data, the following detailed protocol for the determination of enantiomeric excess using the Chiralcel® OD-H column is provided. This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run.

Materials and Reagents
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade n-Hexane, Isopropanol, and Diethylamine (DEA).

  • Standard: Racemic and enantiomerically enriched samples of this compound.

Chromatographic Conditions
  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation
  • Prepare a stock solution of the racemic standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a stock solution of the test sample at a concentration of 1 mg/mL in the mobile phase.

  • For linearity and accuracy studies, prepare a series of calibration standards by diluting the stock solution of the desired enantiomer.

System Suitability Testing

Before sample analysis, perform a system suitability test by injecting the racemic standard solution five times. The acceptance criteria are as follows:

  • Resolution (Rs): ≥ 2.0 between the two enantiomer peaks.

  • Tailing Factor (T): ≤ 1.5 for both peaks.

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0% for both peaks.

Analytical Procedure
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the blank (mobile phase) to ensure no carryover.

  • Inject the standard solutions and the test sample solution.

  • Record the chromatograms and integrate the peak areas.

Calculation of Enantiomeric Excess (%ee)

The enantiomeric excess is calculated using the following formula:

%ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Where:

  • Area_major is the peak area of the major enantiomer.

  • Area_minor is the peak area of the minor enantiomer.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following workflow diagram is presented.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start sample_prep Sample and Standard Preparation start->sample_prep mobile_phase_prep Mobile Phase Preparation start->mobile_phase_prep sst System Suitability Test (SST) sample_prep->sst equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->sst analysis Sample Analysis sst->analysis If SST passes integration Peak Integration analysis->integration calculation Calculate %ee integration->calculation report Generate Report calculation->report end End report->end

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed analytical method is only as reliable as its validation.[9] Following the guidelines from the International Council for Harmonisation (ICH), a chiral HPLC method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11][12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the enantiomers from each other and from any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations, typically from the LOQ to 120% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments, where a known amount of the minor enantiomer is added to the major enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • LOD and LOQ: The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, and column temperature.

Alternative Methodologies for Enantiomeric Excess Determination

While chiral HPLC is the gold standard, other techniques can be employed for determining enantiomeric excess, each with its own advantages and limitations.[14][15]

TechniquePrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.High resolution for volatile compounds.Requires derivatization for non-volatile analytes; thermal stability is a concern.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral shift reagents to induce chemical shift differences between enantiomers.[16]Rapid analysis; provides structural information.Lower sensitivity compared to chromatographic methods; may require specialized reagents.[16][17]
Capillary Electrophoresis (CE) Separation based on differential migration of enantiomers in a chiral selector-containing buffer.High efficiency; low sample and solvent consumption.Lower loading capacity; sensitivity can be an issue.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light.Can be used for high-throughput screening.[18]Less accurate for precise quantification compared to HPLC.[18]

Conclusion

The determination of enantiomeric excess for this compound is a critical step in ensuring the quality and safety of pharmaceutical products derived from it. Chiral HPLC, particularly with polysaccharide-based stationary phases like Chiralcel® OD-H, offers a robust, reliable, and high-resolution method for this purpose. By following a systematic approach to method development, incorporating rigorous validation according to ICH guidelines, and understanding the comparative advantages of different analytical techniques, researchers and scientists can confidently and accurately assess the stereochemical purity of this important chiral intermediate. This guide serves as a comprehensive resource to navigate the complexities of chiral separations and to establish a scientifically sound and defensible analytical methodology.

References

  • Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Determination of enantiomeric excess. University of Bath. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. Chirality, 30(1), 74-84. [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods: application to methyl-hydroxy-carboxylic acids. Bohrium. [Link]

  • Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]

  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

Sources

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